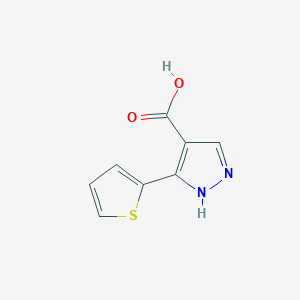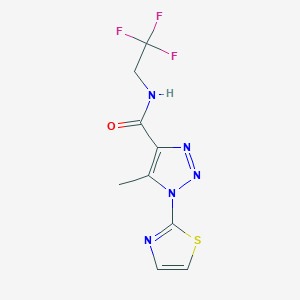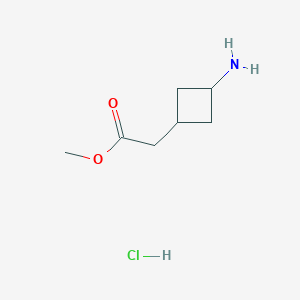
3-(4-bromophenyl)propyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)propyl acetate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of phenylpropyl acetate, where a bromine atom is substituted at the para position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)propyl acetate typically involves the esterification of 3-(4-bromophenyl)propyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction scheme is as follows:
3-(4-bromophenyl)propyl alcohol+Acetic acid→3-(4-bromophenyl)propyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the production rate and purity of the compound.
化学反応の分析
Types of Reactions
3-(4-bromophenyl)propyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 3-(4-bromophenyl)propanol.
Oxidation: 3-(4-bromophenyl)propanoic acid.
Reduction: 3-(4-bromophenyl)propanol.
科学的研究の応用
3-(4-bromophenyl)propyl acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-bromophenyl)propyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a biological response. The bromine atom and ester group can influence the compound’s reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
Phenylpropyl acetate: Lacks the bromine substitution, resulting in different reactivity and properties.
3-(4-chlorophenyl)propyl acetate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
3-(4-fluorophenyl)propyl acetate:
Uniqueness
3-(4-bromophenyl)propyl acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The bromine atom can participate in various reactions, making the compound a valuable intermediate in organic synthesis.
特性
IUPAC Name |
3-(4-bromophenyl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)14-8-2-3-10-4-6-11(12)7-5-10/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLURZHKCMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)
![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)


![3,4-difluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2655184.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2655186.png)

![3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2655189.png)
![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)

![prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)
